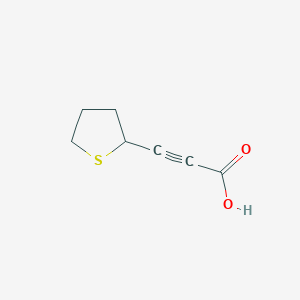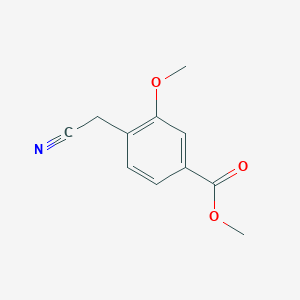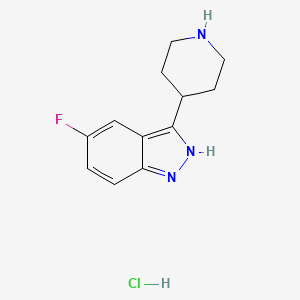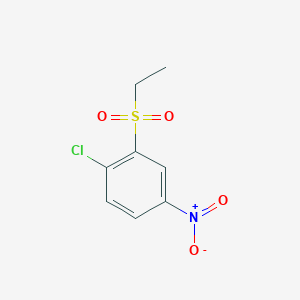![molecular formula C6H11N5O B13147738 2-[(4-Amino-6-methyl-1,3,5-triazin-2-yl)amino]ethan-1-ol CAS No. 106224-39-9](/img/structure/B13147738.png)
2-[(4-Amino-6-methyl-1,3,5-triazin-2-yl)amino]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Amino-6-methyl-1,3,5-triazin-2-yl)amino)ethanol is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a ring structure composed of three carbon atoms and three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Amino-6-methyl-1,3,5-triazin-2-yl)amino)ethanol typically involves the reaction of cyanuric chloride with appropriate amines. One common method involves the nucleophilic substitution of cyanuric chloride with ethanolamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dioxane or ethanol, with the addition of a base like sodium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to filtration, washing, and drying steps to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-Amino-6-methyl-1,3,5-triazin-2-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and ethanol groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-((4-Amino-6-methyl-1,3,5-triazin-2-yl)amino)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex triazine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of herbicides, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-((4-Amino-6-methyl-1,3,5-triazin-2-yl)amino)ethanol involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: Similar in structure but with a methoxy group instead of an ethanol group.
2-Amino-4-ethoxy-6-methyl-1,3,5-triazine: Contains an ethoxy group instead of an ethanol group.
Uniqueness
2-((4-Amino-6-methyl-1,3,5-triazin-2-yl)amino)ethanol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
106224-39-9 |
|---|---|
Molekularformel |
C6H11N5O |
Molekulargewicht |
169.19 g/mol |
IUPAC-Name |
2-[(4-amino-6-methyl-1,3,5-triazin-2-yl)amino]ethanol |
InChI |
InChI=1S/C6H11N5O/c1-4-9-5(7)11-6(10-4)8-2-3-12/h12H,2-3H2,1H3,(H3,7,8,9,10,11) |
InChI-Schlüssel |
KNFYMWFWDPBJBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NC(=N1)NCCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-chloro-1-[2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B13147675.png)



![tert-Butyl 1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13147695.png)




![2-Methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13147717.png)


